molecular formula C16H26ClO5P B12675663 Phosphonic acid, (5-(2-chloro-4-methoxyphenoxy)pentyl)-, diethyl ester CAS No. 89210-92-4

Phosphonic acid, (5-(2-chloro-4-methoxyphenoxy)pentyl)-, diethyl ester

Cat. No.: B12675663
CAS No.: 89210-92-4
M. Wt: 364.8 g/mol
InChI Key: YVHYWEQKHJUIFU-UHFFFAOYSA-N
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Description

Phosphonic acid, (5-(2-chloro-4-methoxyphenoxy)pentyl)-, diethyl ester is an organophosphorus compound It is characterized by the presence of a phosphonic acid group attached to a pentyl chain, which is further substituted with a 2-chloro-4-methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, (5-(2-chloro-4-methoxyphenoxy)pentyl)-, diethyl ester typically involves the esterification of the corresponding phosphonic acid. One common method involves the reaction of 5-(2-chloro-4-methoxyphenoxy)pentanol with diethyl phosphite in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an inert solvent like toluene. The product is then purified by distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (5-(2-chloro-4-methoxyphenoxy)pentyl)-, diethyl ester can undergo various chemical reactions, including:

    Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.

    Reduction: The ester groups can be reduced to alcohols under specific conditions.

    Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of phosphonic acid derivatives.

    Reduction: Formation of alcohols from ester groups.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Phosphonic acid, (5-(2-chloro-4-methoxyphenoxy)pentyl)-, diethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug for delivering active phosphonic acid derivatives.

    Industry: Utilized in the development of flame retardants and plasticizers for polymer materials.

Mechanism of Action

The mechanism of action of phosphonic acid, (5-(2-chloro-4-methoxyphenoxy)pentyl)-, diethyl ester involves its interaction with specific molecular targets. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to its bioactive effects.

Comparison with Similar Compounds

Similar Compounds

  • Phosphonic acid, (5-(2-chloro-4-methoxyphenoxy)pentyl)-, dimethyl ester
  • Phosphonic acid, (5-(2-chloro-4-methoxyphenoxy)pentyl)-, monoethyl ester

Uniqueness

Phosphonic acid, (5-(2-chloro-4-methoxyphenoxy)pentyl)-, diethyl ester is unique due to its specific ester groups, which can influence its solubility, reactivity, and bioavailability compared to similar compounds. The presence of the 2-chloro-4-methoxyphenoxy group also imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

89210-92-4

Molecular Formula

C16H26ClO5P

Molecular Weight

364.8 g/mol

IUPAC Name

2-chloro-1-(5-diethoxyphosphorylpentoxy)-4-methoxybenzene

InChI

InChI=1S/C16H26ClO5P/c1-4-21-23(18,22-5-2)12-8-6-7-11-20-16-10-9-14(19-3)13-15(16)17/h9-10,13H,4-8,11-12H2,1-3H3

InChI Key

YVHYWEQKHJUIFU-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCCCCOC1=C(C=C(C=C1)OC)Cl)OCC

Origin of Product

United States

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